

An In-depth Technical Guide to *tert*-Butyl 2-hydroxy-2-methylpropylcarbamate

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Compound of Interest

Compound Name: *tert*-Butyl 2-hydroxy-2-methylpropylcarbamate

Cat. No.: B069740

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CAS Number: 183059-24-7

This technical guide provides a comprehensive overview of ***tert*-Butyl 2-hydroxy-2-methylpropylcarbamate**, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its application in the development of therapeutic agents.

Chemical and Physical Data

***tert*-Butyl 2-hydroxy-2-methylpropylcarbamate**, also known as N-Boc-1-amino-2-methyl-2-propanol, is a carbamate derivative with the molecular formula $C_9H_{19}NO_3$ and a molecular weight of 189.25 g/mol ^[1]. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	183059-24-7	[1]
Molecular Formula	C ₉ H ₁₉ NO ₃	[1]
Molecular Weight	189.25 g/mol	[1]
Topological Polar Surface Area (TPSA)	58.56 Å ²	[1]
logP (calculated)	1.282	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]

Table 2: Spectroscopic Data

Spectrum Type	Data
¹ H NMR (CDCl ₃)	δ 4.82 (br, 1H), 3.30-3.35 (d, J=6.0 Hz, 1H), 3.24-3.26 (d, J=6.0 Hz, 1H), 1.44 (s, 9H), 1.37 (s, 3H), 1.35 (s, 3H)

Note: Further experimental data for ¹³C NMR, IR, and Mass Spectrometry are not readily available in public literature. The data presented is based on available information.

Experimental Protocols

Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate

The synthesis of **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** is typically achieved through the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the primary amine.

Reaction:

Detailed Experimental Protocol:

- Materials:
 - 1-amino-2-methyl-2-propanol
 - Di-tert-butyl dicarbonate (Boc_2O)
 - Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
 - Base (e.g., Triethylamine or Sodium Bicarbonate)
 - Water
 - Brine (saturated NaCl solution)
 - Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Procedure:
 - Dissolve 1-amino-2-methyl-2-propanol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
 - If using a non-aqueous base like triethylamine, add it to the solution (1.1 equivalents). If using an aqueous base like sodium bicarbonate, the reaction can be performed in a biphasic system.
 - Cool the reaction mixture to 0 °C using an ice bath.
 - Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirred reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, add water to the reaction mixture.
 - Extract the aqueous phase with the organic solvent (e.g., DCM or Ethyl Acetate).

- Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by flash column chromatography if necessary.

This is a generalized procedure based on standard Boc-protection of amines.[2][3]

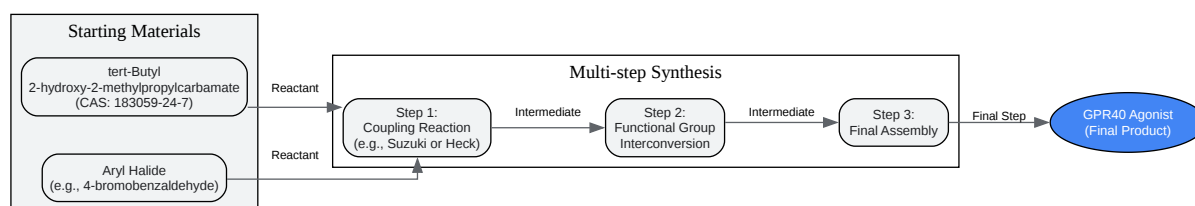
Researchers should optimize the conditions for their specific requirements.

Application in Drug Discovery: Synthesis of GPR40 Agonists

tert-Butyl 2-hydroxy-2-methylpropylcarbamate is a valuable building block in the synthesis of G-protein coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a therapeutic target for the treatment of type 2 diabetes.[4] Agonists of this receptor stimulate glucose-dependent insulin secretion from pancreatic β -cells.[4]

Experimental Workflow: Use in GPR40 Agonist Synthesis

The following diagram illustrates a representative workflow where **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** is utilized in the multi-step synthesis of a GPR40 agonist.

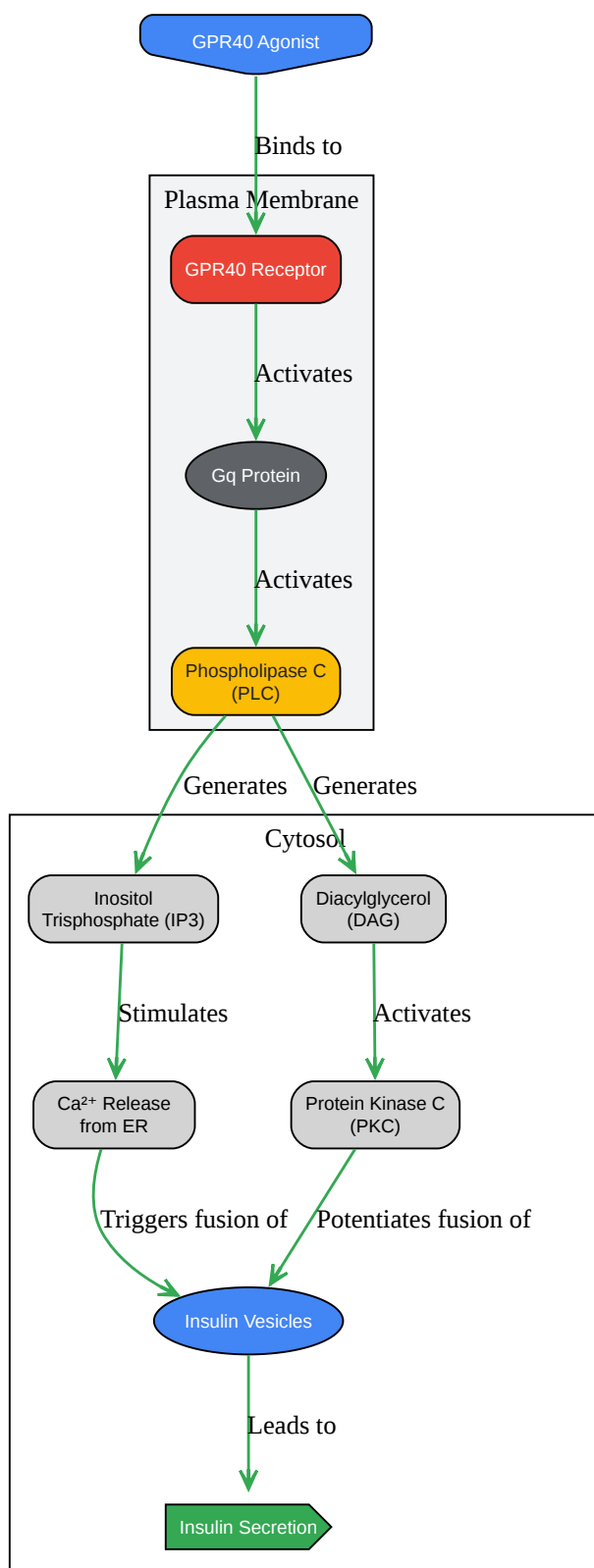


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Caption: Synthetic workflow for a GPR40 agonist.

GPR40 Signaling Pathway

The activation of GPR40 by an agonist initiates a cascade of intracellular events in pancreatic β -cells, ultimately leading to insulin secretion. The signaling pathway is primarily mediated through the Gq alpha subunit of the G-protein.



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Caption: GPR40 signaling pathway in pancreatic β -cells.

Mechanism of Action:

- A GPR40 agonist binds to and activates the GPR40 receptor on the surface of pancreatic β -cells.
- This activation leads to the stimulation of the Gq alpha subunit of the associated G-protein.
- The activated Gq protein stimulates phospholipase C (PLC).
- PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into two secondary messengers: inositol trisphosphate (IP_3) and diacylglycerol (DAG).
- IP_3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca^{2+}) into the cytosol.
- The increase in intracellular Ca^{2+} concentration is a primary trigger for the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin exocytosis.
- DAG, along with the increased intracellular Ca^{2+} , activates Protein Kinase C (PKC), which further potentiates insulin secretion.

This glucose-dependent mechanism of action makes GPR40 agonists a promising therapeutic strategy for type 2 diabetes, as they are less likely to cause hypoglycemia compared to other insulin secretagogues.[4]

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